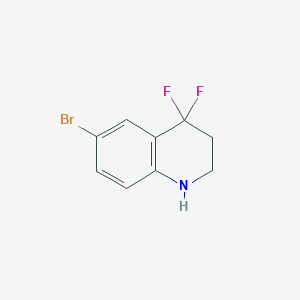

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrF2N |

|---|---|

Molecular Weight |

248.07 g/mol |

IUPAC Name |

6-bromo-4,4-difluoro-2,3-dihydro-1H-quinoline |

InChI |

InChI=1S/C9H8BrF2N/c10-6-1-2-8-7(5-6)9(11,12)3-4-13-8/h1-2,5,13H,3-4H2 |

InChI Key |

FNIOJOMLRCOAFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C1(F)F)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Formal [4+2]-Cycloaddition with Bromodifluoroalkynes

A regioselective approach involves a formal [4+2]-cycloaddition between N-aryliminium ions and bromodifluoroalkynes. The iminium ion, generated from arylmethyl azides under acidic conditions, reacts with 1-bromo-1,2-difluoroacetylene to form the tetrahydroquinoline core. This method achieves simultaneous introduction of bromo and difluoro groups at positions 6 and 4, respectively.

Procedure :

-

Generate N-aryliminium ion via acid-promoted rearrangement of arylmethyl azides.

-

React with 1-bromo-1,2-difluoroacetylene at 80–100°C in dichloromethane.

-

Isolate product via column chromatography (hexane/EtOAc).

Fluorination of Tetrahydroquinoline Intermediates

DAST-Mediated Fluorination of 4-Keto Intermediate

A two-step strategy involves fluorinating a 4-keto-tetrahydroquinoline precursor. The ketone is converted to a difluoro group using diethylaminosulfur trifluoride (DAST).

Procedure :

-

Synthesize 4-oxo-1,2,3,4-tetrahydroquinoline via Skraup or Friedländer synthesis.

-

Treat with DAST (2.2 equiv) in anhydrous DCM at 0°C, then warm to room temperature.

-

Brominate at position 6 using N-bromosuccinimide (NBS) in CCl₄ under UV light.

Yield :

Halogen Exchange Reactions

Bromodifluoroacetyl Chloride Coupling

A nucleophilic substitution approach employs bromodifluoroacetyl chloride to introduce both halogens. The tetrahydroquinoline amine reacts with bromodifluoroacetyl chloride under basic conditions.

Procedure :

-

Protect tetrahydroquinoline’s amine with Boc anhydride.

-

Treat with bromodifluoroacetyl chloride (1.5 equiv) and NaH in THF at 0°C.

Reductive Amination with Difluorinated Building Blocks

Difluoro-Ketone Reductive Amination

A reductive amination strategy uses 4,4-difluorocyclohexanone and brominated aniline derivatives. The reaction forms the tetrahydroquinoline skeleton while retaining substituents.

Procedure :

-

React 4,4-difluorocyclohexanone with 3-bromoaniline in MeOH.

-

Add NaBH₃CN (1.2 equiv) and stir at 50°C for 12 h.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity : Bromination at position 6 is favored under radical conditions (NBS, AIBN).

-

Diastereoselectivity : Chiral auxiliaries (e.g., S-prolinoyl chloride) resolve enantiomers post-synthesis.

-

Purification : Silica gel chromatography (hexane/EtOAc) or recrystallization (MeOH) improves purity .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Cross-Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura reactions.

Major Products:

Scientific Research Applications

Chemistry: 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity .

Biology and Medicine: This compound has been investigated for its potential as a pharmacophore in drug discovery. Its derivatives have shown promise in the development of antimicrobial, antiviral, and anticancer agents .

Industry: In the material science field, this compound is explored for its potential use in the synthesis of advanced materials, including liquid crystals and organic semiconductors .

Mechanism of Action

The mechanism of action of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets . The exact pathways and molecular interactions depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride

- Structure : Bromine at position 6; two methyl groups at position 4 (vs. difluoro in the target compound) .

- Molecular Formula : C₁₁H₁₅BrClN; Molecular Weight : 276.60 .

- Properties : Higher hydrophobicity due to methyl groups; hydrochloride salt enhances solubility in polar solvents .

- Applications : Used as a medical intermediate, with demonstrated utility in STAT5 inhibitor synthesis .

8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline

- Structure : Bromine at position 8; fluorine at position 6 (substituent positions differ from the target compound) .

- Molecular Formula : C₉H₉BrFN; Molecular Weight : 230.08 .

- Properties : Reduced steric hindrance compared to 4,4-disubstituted derivatives; fluorine at position 6 may enhance metabolic stability .

5-Bromo-1,2,3,4-tetrahydroquinoline

- Molecular Formula : C₉H₁₀BrN; Molecular Weight : 212.07.

- Properties : Less steric bulk at position 4 increases flexibility; lower molecular weight improves diffusion properties .

Physicochemical Properties

*LogP values estimated based on substituent contributions.

Biological Activity

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with bromine and difluoro substituents. The presence of these halogens can enhance biological activity by influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Receptor Modulation : It can bind to receptors that mediate cellular signaling pathways, potentially leading to altered cellular responses such as apoptosis or differentiation.

Antimicrobial Activity

Several studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and demonstrated significant inhibitory effects.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- MCF-7 Cell Line : IC50 value of approximately 25 µM after 48 hours of treatment.

- HeLa Cell Line : IC50 value of approximately 30 µM after 48 hours of treatment.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of various tetrahydroquinoline derivatives. Among these, this compound exhibited the most potent activity against the MCF-7 cell line. The study highlighted its mechanism involving the activation of caspase pathways leading to programmed cell death.

Case Study 2: Antimicrobial Properties

Another research article focused on the antimicrobial activity of this compound against multidrug-resistant bacterial strains. The study found that it effectively inhibited growth at low concentrations and suggested that further modifications could enhance its potency.

Q & A

Q. What synthetic routes are recommended for preparing 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline?

- Methodological Answer : The synthesis typically involves two key steps: bromination at the 6-position and fluorination at the 4,4-positions.

Bromination : Start with a tetrahydroquinoline precursor. Use -bromosuccinimide (NBS) or in a solvent like or under reflux. Monitor progress via TLC and NMR to confirm bromine incorporation .

Fluorination : Introduce fluorine substituents using fluorinating agents like Selectfluor or -fluorobenzenesulfonimide. Conduct reactions in an inert atmosphere (e.g., ) to prevent oxidation byproducts. Optimize stoichiometry (e.g., 2.2 equivalents of fluorinating agent per fluorine atom) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : Identify protons adjacent to bromine (deshielded signals) and fluorine (splitting patterns due to - coupling) .

- NMR : Confirm the presence of two equivalent fluorine atoms at the 4,4-positions (singlet at ~-120 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak (, expected ) .

Q. What in vitro assays are used to evaluate antimicrobial activity?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-kill kinetics : Assess bactericidal effects over 24 hours.

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can fluorination reaction conditions be optimized to minimize diastereomer formation?

- Methodological Answer :

- Temperature control : Lower temperatures (0–5°C) reduce radical side reactions and improve regioselectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance fluorinating agent reactivity but may increase by-products. Balance with dichloromethane for selectivity .

- Chiral auxiliaries : Introduce temporary chiral groups to steer stereochemistry, followed by cleavage post-fluorination .

Q. How does the 4,4-difluoro substitution affect binding to cytochrome P450 enzymes compared to non-fluorinated analogs?

- Methodological Answer :

- Enzyme inhibition assays : Use recombinant CYP isoforms (e.g., CYP3A4) with fluorometric substrates. Compare values between fluorinated and non-fluorinated derivatives .

- Molecular docking : Simulate interactions using software like AutoDock Vina. Fluorine’s electronegativity may strengthen hydrogen bonds with active-site residues (e.g., Tyr-307 in CYP3A4) .

Q. What computational strategies predict the impact of 4,4-difluoro groups on molecular conformation?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potential maps to assess fluorine’s electron-withdrawing effects .

- Molecular dynamics (MD) simulations : Analyze conformational stability in aqueous vs. lipid environments (e.g., using GROMACS) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility across studies?

- Methodological Answer :

- Standardize solvent systems : Use USP-grade solvents and control temperature (e.g., 25°C). Compare solubility via HPLC (peak area) vs. gravimetric methods .

- Co-solvent screening : Test binary mixtures (e.g., DMSO:water) to enhance solubility while maintaining bioactivity .

Q. Why do biological activities vary among structurally similar derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically replace substituents (e.g., methyl vs. fluorine) and assay activity. For example, 4,4-difluoro analogs may show enhanced membrane permeability due to increased lipophilicity .

- Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to isolate substituent effects .

Key Comparative Data

| Compound | Substituents | Key Property Differences | Reference |

|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | No fluorine | Lower logP (~2.1) and reduced enzyme inhibition | |

| This compound | 4,4-difluoro | Higher logP (~2.8), enhanced CYP3A4 binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.